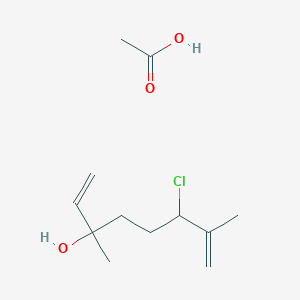
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a chloro-substituted octadiene backbone with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of a precursor compound, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by esterification with acetic acid. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the esterification process may involve catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps of chlorination and esterification but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less substituted product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the acetic acid moiety can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalyl acetate: Similar in structure but lacks the chloro group.
Geranyl acetate: Another related compound with a similar backbone but different functional groups.
Citronellyl acetate: Shares the octadiene structure but has different substituents.
Uniqueness
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
79421-89-9 |
|---|---|
Molekularformel |
C12H21ClO3 |
Molekulargewicht |
248.74 g/mol |
IUPAC-Name |
acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H17ClO.C2H4O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2(3)4/h5,9,12H,1-2,6-7H2,3-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
HFIWTJCVGDAENF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CCC(C)(C=C)O)Cl.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



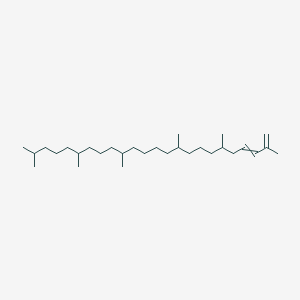
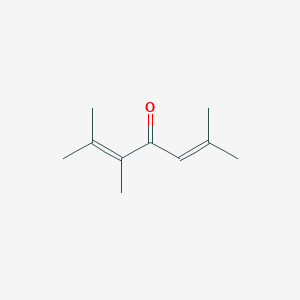
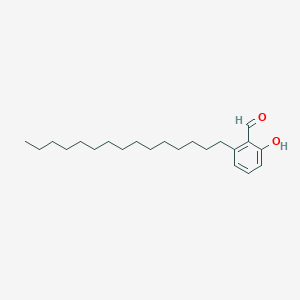
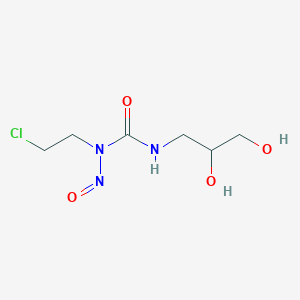
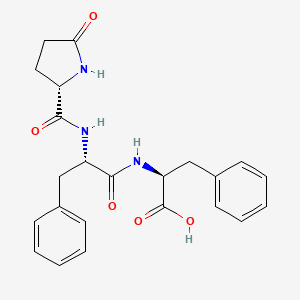
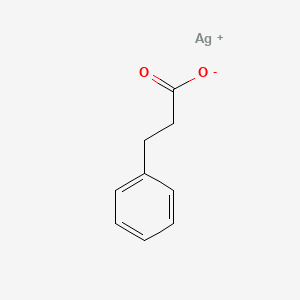



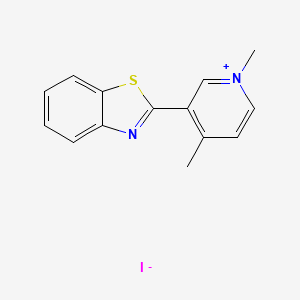


![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
